2-[(2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one
Overview
Description
2-[(2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of 2-[(2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxoindoline-3-acetate with an appropriate aldehyde under acidic conditions to form the indole core . This is followed by cyclization with a phenyl-substituted quinazolinone precursor . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
2-[(2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted indole and quinazolinone derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby inducing apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
2-[(2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one can be compared with other indole and quinazolinone derivatives:
Indole Derivatives: Compounds like 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have shown antiviral activity.
Quinazolinone Derivatives: Compounds such as 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene have been studied for their anti-HIV activity.
The uniqueness of this compound lies in its combined indole and quinazolinone structure, which allows it to exhibit a broader range of biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[(2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2/c27-22-18(16-10-4-6-12-19(16)25-22)14-21-24-20-13-7-5-11-17(20)23(28)26(21)15-8-2-1-3-9-15/h1-14H,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDQAYCATZFYIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=CC=CC=C5NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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